molecular formula C46H44N6O8 B12776244 L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- CAS No. 173094-26-3

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)-

Cat. No.: B12776244
CAS No.: 173094-26-3
M. Wt: 808.9 g/mol
InChI Key: SAIHLPVEVOOIMK-QSJDGAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core altritol structure, followed by the introduction of the diphenyl and pyridinylmethoxycarbonyl groups. Key steps include:

    Formation of the Altritol Core: This step involves the reduction of an appropriate sugar derivative to form the altritol backbone.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced through a series of substitution reactions, often using phenyl halides and a suitable base.

    Attachment of Pyridinylmethoxycarbonyl Groups: This step requires the use of pyridinylmethoxycarbonyl chloride and a base to facilitate the formation of the desired amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The presence of multiple functional groups allows for a range of substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halides and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((2-pyridinylmethoxy)carbonyl)amino)benzoyl)amino)- can be compared with other similar compounds, such as:

    L-Altritol Derivatives: Compounds with similar altritol backbones but different functional groups.

    Diphenyl Compounds: Molecules containing diphenyl groups with varying substituents.

    Pyridinylmethoxycarbonyl Compounds: Compounds featuring the pyridinylmethoxycarbonyl group in different contexts.

Properties

CAS No.

173094-26-3

Molecular Formula

C46H44N6O8

Molecular Weight

808.9 g/mol

IUPAC Name

pyridin-2-ylmethyl N-[2-[[(2S,3S,4R,5S)-3,4-dihydroxy-1,6-diphenyl-5-[[2-(pyridin-2-ylmethoxycarbonylamino)benzoyl]amino]hexan-2-yl]carbamoyl]phenyl]carbamate

InChI

InChI=1S/C46H44N6O8/c53-41(39(27-31-15-3-1-4-16-31)49-43(55)35-21-7-9-23-37(35)51-45(57)59-29-33-19-11-13-25-47-33)42(54)40(28-32-17-5-2-6-18-32)50-44(56)36-22-8-10-24-38(36)52-46(58)60-30-34-20-12-14-26-48-34/h1-26,39-42,53-54H,27-30H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-,41-,42+/m0/s1

InChI Key

SAIHLPVEVOOIMK-QSJDGAHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=N4)O)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=N6

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)OCC4=CC=CC=N4)O)O)NC(=O)C5=CC=CC=C5NC(=O)OCC6=CC=CC=N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.